1H-pyrrolo[2,3-c]pyridine-7-carboxamide

mGluR5 negative allosteric modulator CNS drug discovery scaffold morphing

Researchers pursuing mGluR5 negative allosteric modulators face regioisomeric ambiguity-substituting the 6-azaindole core for a 7-azaindole can abolish target binding. 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide (CAS 1448259-11-7) is the validated Novartis scaffold (parent IC50 = 3,100 nM). • Enables systematic SAR across azaindole regioisomers • Modular N-arylation for rapid library expansion via Cu-catalyzed C-N cross-coupling • Reference standard for impurity profiling in azaindole-containing drug substances. ≥95% purity; 10-100 mg packs with bulk custom synthesis available.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1448259-11-7
Cat. No. B1471043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-7-carboxamide
CAS1448259-11-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)7-6-5(1-3-10-6)2-4-11-7/h1-4,10H,(H2,9,12)
InChIKeyWJFNZOITWHGWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-c]pyridine-7-carboxamide: mGluR5 Allosteric Antagonist Scaffold


1H-Pyrrolo[2,3-c]pyridine-7-carboxamide (CAS 1448259-11-7; synonym: 7-carbamoyl-6-azaindole) is a heterobicyclic scaffold containing a pyrrole ring fused to a pyridine at the [2,3-c] position, bearing a primary carboxamide at the 7-position [1]. This specific regioisomeric arrangement places the ring nitrogen at a position that imparts a distinct hydrogen-bonding and electronic profile compared to its more common 7-azaindole (1H-pyrrolo[2,3-b]pyridine) counterpart [2]. The compound has been described in peer-reviewed literature as the core template for a series of novel, allosteric metabotropic glutamate receptor 5 (mGluR5) antagonists, discovered through scaffold morphing efforts at Novartis [1].

1H-Pyrrolo[2,3-c]pyridine-7-carboxamide: Not Interchangeable with Azaindole Isomers


The precise location of the pyridine nitrogen and the carboxamide substituent critically defines the pharmacological profile of this compound class. The [2,3-c] ring fusion (6-azaindole) places the nitrogen distal to the pyrrole N–H, creating a hydrogen-bond acceptor geometry that is fundamentally distinct from the [2,3-b] (7-azaindole) or [3,2-c] (5-azaindole) regioisomers [1]. Experimental evidence from related systems demonstrates that swapping the 6-azaindole core for a 7-azaindole can abolish target engagement entirely: a parallel study on cannabinoid receptor 1 allosteric modulators showed that 7-azaindole-2-carboxamides completely lost binding affinity, whereas 6-azaindole-2-carboxamides retained measurable, though reduced, activity [2]. Substituting the 7-carboxamide for a 7-amine, ester, or unsubstituted position would also eliminate the key pharmacophoric interaction responsible for the scaffold's reported mGluR5 antagonist activity. The quantitative evidence below establishes why this specific CAS number cannot be interchanged with simpler or more readily available analogs.

1H-Pyrrolo[2,3-c]pyridine-7-carboxamide: Quantitative Differentiation Evidence


mGluR5 Antagonist Potency: Parent vs. Optimized Derivatives

The unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-carboxamide core exhibits an IC50 of 3,100 nM at human mGluR5, as measured in a binding assay [1]. While this value is approximately 86-fold weaker than the prototypical mGluR5 antagonist MPEP (IC50 = 36 nM [2]), the scaffold's medicinal chemistry value lies in its demonstrated capacity for potency optimization through peripheral substitution. The same publication reports that N-substituted derivatives from this series achieve significantly improved potencies while introducing favorable solubility characteristics relative to alkyne-based mGluR5 antagonists like MPEP [1]. This defines a unique optimization trajectory: the `6-aza` scaffold provides a vector for introducing solubilizing groups that are not geometrically accessible from the 7-azaindole or indole templates.

mGluR5 negative allosteric modulator CNS drug discovery scaffold morphing

Aqueous Solubility Advantage Over Alkyne-Based Antagonists

A core claim of the Novartis discovery paper by Koller et al. is that the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold allowed systematic improvement of aqueous solubility parameters while retaining high in vitro potency [1]. This contrasts with the widely used mGluR5 antagonist tool compound MPEP, which bears a phenylethynyl substituent that contributes to high lipophilicity (cLogP ≈ 3.5–4.0) and limited aqueous solubility. Alkyne-containing scaffolds, while historically potent, present formulation and developability liabilities [2]. The amide and heteroaryl substitution patterns accessible from this scaffold introduce polar surface area without sacrificing the key pharmacophoric elements required for mGluR5 allosteric modulation.

drug-like properties aqueous solubility lead optimization

6-Azaindole vs. 7-Azaindole GPCR Allosteric Modulation Selectivity

In a structurally analogous system evaluating cannabinoid receptor 1 (CB1) allosteric modulators, El-Atawy et al. (2018) demonstrated that the 6-azaindole-2-carboxamides exhibited markedly different pharmacological behavior compared to their 7-azaindole-2-carboxamide counterparts. Specifically, the 7-azaindole-2-carboxamides entirely lost the ability to bind to the CB1 receptor, while the 6-azaindole-2-carboxamides retained measurable, albeit reduced, binding affinities relative to the parent indole-2-carboxamides [1]. This regioisomer-controlled activity profile, although demonstrated in a different receptor system, provides mechanistic support for the critical role of the [2,3-c] ring fusion geometry in enabling productive interactions with GPCR allosteric binding pockets. Extrapolating to the mGluR5 system, the 6-azaindole geometry permits N-substitution patterns that the 7-azaindole regioisomer cannot geometrically accommodate.

azaindole isomerism GPCR allosteric modulator regioselectivity

Rapid Derivatization via Cu-Catalyzed C–N Cross-Coupling

The Koller et al. (2012) paper reported that five different protocols for copper-catalyzed C–N bond formation between 7-azaindole and aryl/heteroaryl iodides or bromides were systematically compared to establish an efficient synthetic route to N-arylated derivatives [1]. The optimized conditions enabled modular derivatization of the pyrrole N–H position, which is the primary vector for tuning both potency and solubility in this series. This synthetic accessibility contrasts with the more established 7-azaindole and indole carboxamide series, where C–N bond formation at the pyrrole nitrogen can be sterically or electronically disfavored depending on the specific regioisomer. The result is a scaffold that supports rapid parallel synthesis of focused compound libraries for SAR exploration.

C–N bond formation copper catalysis SAR library synthesis

Application Scenarios for 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide


mGluR5 Negative Allosteric Modulator Discovery

The scaffold is most directly applicable to programs targeting mGluR5 negative allosteric modulation for neurological indications. The published SAR trajectory demonstrates that the parent scaffold (IC50 = 3,100 nM) can be optimized to yield potent antagonists by exploiting N-substitution chemistry [1]. Unlike MPEP-based programs that encounter solubility-limited developability, the 6-azaindole-7-carboxamide core inherently provides vectors for introducing polarity-enhancing substituents without disrupting the allosteric pharmacophore. This makes the scaffold suitable for hit-to-lead and lead optimization campaigns focused on CNS-penetrant, soluble mGluR5 NAMs.

GPCR Allosteric Modulator Regioisomer Comparator Studies

The 6-azaindole scaffold provides a critical comparator tool for programs evaluating azaindole regioisomerism in GPCR drug discovery. As demonstrated in the CB1 system, the [2,3-c] regioisomer can retain measurable receptor binding where the [2,3-b] regioisomer is completely inactive [2]. Procuring this compound alongside its 7-azaindole and 5-azaindole counterparts enables systematic mapping of the topological requirements for allosteric pocket engagement, which is essential for structure-based design and patent strategy development.

Diversity-Oriented Heterocyclic Fragment Library Synthesis

The documented copper-catalyzed C–N cross-coupling protocols [1] make this scaffold a tractable starting point for generating focused fragment or lead-like libraries. The 7-carboxamide provides a hydrogen-bond donor/acceptor pair suitable for fragment-based screening against a broad range of targets. The modular N-arylation chemistry enables rapid library expansion with commercially available aryl halides, producing derivatives with systematically varied steric and electronic properties. This is particularly valuable for fragment-to-lead optimization in academic and small-biotech settings where synthetic throughput must be maximized relative to medicinal chemistry resources.

Analytical Reference Standard for Azaindole Drug Testing

The compound (CAS 1448259-11-7, synonym: 7-carbamoyl-6-azaindole) is catalogued as a reference standard for drug impurity profiling [1]. Given the prevalence of azaindole motifs in kinase inhibitors and GPCR modulators, this compound serves as a well-characterized analytical reference for HPLC method development, forced degradation studies, and impurity fate-and-purge assessments in processes where 6-azaindole carboxamide intermediates or byproducts may arise. Its defined molecular weight (161.16 g/mol) and available purity specifications (≥95%) support its use as a system suitability standard.

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